5-Fluoro-2-methoxybenzylamine

Physicochemical Profiling Lipophilicity ADME Prediction

5-Fluoro-2-methoxybenzylamine (CAS 148870-38-6) is a disubstituted benzylamine derivative bearing a fluorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring. With a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol, this compound serves as a key synthetic building block in medicinal chemistry and chemical biology.

Molecular Formula C8H10FNO
Molecular Weight 155.17 g/mol
CAS No. 148870-38-6
Cat. No. B138398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methoxybenzylamine
CAS148870-38-6
SynonymsBenzenemethanamine, 5-fluoro-2-methoxy- (9CI)
Molecular FormulaC8H10FNO
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)CN
InChIInChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3
InChIKeyIYQIJUZZRLPXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methoxybenzylamine (CAS 148870-38-6): Structural Baseline for Substituted Benzylamine Procurement


5-Fluoro-2-methoxybenzylamine (CAS 148870-38-6) is a disubstituted benzylamine derivative bearing a fluorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring . With a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol, this compound serves as a key synthetic building block in medicinal chemistry and chemical biology . The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents in a specific regiochemical arrangement distinguishes this compound from other positional isomers and unsubstituted analogs, thereby providing a unique physicochemical profile for incorporation into advanced molecular scaffolds .

Substitution pattern Regiochemically defined 5-fluoro, 2-methoxy benzylamine for targeted scaffold synthesis
Selection context Supports logP-sensitive design where a more hydrophilic linker profile is reported
Workflow Medicinal chemistry building block; sigma-receptor and chemokine-receptor probe synthesis

Why 5-Fluoro-2-methoxybenzylamine Cannot Be Replaced by Isomeric or Unsubstituted Benzylamines


The specific 5-fluoro, 2-methoxy substitution pattern of 5-fluoro-2-methoxybenzylamine is not interchangeable with other regioisomers (e.g., 4-fluoro-2-methoxybenzylamine) or unsubstituted benzylamines due to quantifiable differences in physicochemical properties and target engagement. Substituting the compound with a positional isomer alters lipophilicity (as reflected in computed logP values) and, critically, impacts the electronic distribution and steric presentation of key binding motifs, which can drastically reduce or eliminate desired biological activity [1]. While alternative benzylamines may share the same core scaffold, the unique combination and orientation of substituents in this specific compound are often essential for achieving optimal potency and selectivity profiles in downstream drug candidates, as demonstrated by differential activity in receptor binding assays [2].

5-Fluoro-2-methoxybenzylamine 4-Fluoro-2-methoxy isomer: reported logP shift may alter ADME-dependent properties and target fit Lipophilicity mismatch
5-Fluoro-2-methoxybenzylamine Unsubstituted benzylamine: target-engagement profile may differ; reported MAO substrate vs sigma-receptor ligand context Target shift

Quantitative Differentiation of 5-Fluoro-2-methoxybenzylamine Against Closest Analogs


Differential Lipophilicity (XLogP) Compared to the 4-Fluoro-2-methoxy Isomer

The 5-fluoro substitution pattern yields a distinct lipophilicity profile compared to its 4-fluoro isomer. 5-Fluoro-2-methoxybenzylamine exhibits a computed XLogP of 0.9 , whereas 4-fluoro-2-methoxybenzylamine has a computed LogP of 1.99 [1]. This difference of over one log unit indicates a significantly lower affinity for lipid environments, which can be a critical determinant in the design of compounds with specific solubility, permeability, and metabolic stability requirements.

Differential Lipophilicity
Context-dependent
5-F-2-OMe: XLogP 0.9 vs 4-F-2-OMe isomer: LogP 1.99; ΔLogP ≈ −1.1 (more hydrophilic)
Supports regioisomer-specific ADME profiling and scaffold selection
Computational prediction; experimental logP confirmation advised
Physicochemical Profiling Lipophilicity ADME Prediction

Sigma-2 Receptor Affinity: Class-Level Activity of the 5-Fluoro-2-methoxybenzyl Scaffold

A derivative incorporating the 5-fluoro-2-methoxybenzylamine core (BDBM50604967) demonstrated a binding affinity (Ki) of 90 nM for the sigma-2 receptor [1]. While direct comparative data for the unsubstituted benzylamine at this target is unavailable, this nanomolar activity is a specific property conferred by the fluorinated benzylamine structure. In contrast, simple benzylamine itself acts as a non-selective substrate for monoamine oxidases (MAOs), with IC50 values in the low nanomolar range for MAO-A and MAO-B, indicating a vastly different biological target profile [2].

Sigma-2 Receptor Affinity
Class-level
Ki = 90 nM (5-fluoro-2-methoxybenzyl scaffold; radioligand binding, rat PC12 cells)
Reported sigma-2 receptor engagement supports ligand-development context
Class-level inference; direct unsubstituted-benzylamine comparator not available at this target
Sigma Receptor Pharmacology Receptor Binding CNS Drug Discovery

CCR5 Antagonist Activity: Differentiated Potency from a Structural Analog

A compound containing the 5-fluoro-2-methoxyphenyl group (CHEMBL2057534) exhibits antagonist activity at the CCR5 receptor with an IC50 of 9.2 μM [1]. This activity is notably weaker than that of a distinct, optimized CCR5 antagonist (CHEMBL3109175, IC50 = 0.96 nM) [2], which does not contain the 5-fluoro-2-methoxyphenyl motif. This quantitative comparison highlights that while the 5-fluoro-2-methoxybenzylamine scaffold provides a baseline for CCR5 engagement, it does not confer best-in-class potency, making it a suitable tool compound for establishing a starting point for further medicinal chemistry optimization rather than a final candidate.

CCR5 Antagonist Activity
Head-to-head
5-F-2-OMe scaffold: IC50 9.2 μM (MOLT4 cells) vs unrelated CCR5 antagonist: IC50 0.96 nM; ~9,583-fold lower potency
Reported baseline for CCR5 SAR exploration; tool-compound context
Moderate-affinity probe; supports starting-point selection, not final-candidate potency
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Defined Research and Industrial Applications for 5-Fluoro-2-methoxybenzylamine


Medicinal Chemistry: A Regiochemically Defined Building Block for Targeted Scaffold Synthesis

5-Fluoro-2-methoxybenzylamine is optimally employed as a specific synthetic intermediate in the construction of advanced molecular libraries where the 5-fluoro-2-methoxy substitution pattern is a known requirement for target engagement or to achieve a desired physicochemical profile . The quantifiable difference in logP (0.9) relative to the 4-fluoro isomer (1.99) dictates its use in projects where a more hydrophilic linker or a specific electronic environment is needed for optimal interaction with a biological target.

Neuroscience & Oncology: A Validated Starting Point for Sigma-2 Receptor Ligand Development

The compound is a scientifically justified starting point for research programs aimed at developing novel ligands for the sigma-2 receptor. As a core component of a molecule with a demonstrated Ki of 90 nM at this receptor [1], 5-fluoro-2-methoxybenzylamine provides a defined baseline activity and a tractable scaffold for further optimization through parallel synthesis or medicinal chemistry efforts to improve potency and selectivity.

Chemical Biology & Probe Development: Generation of Moderate-Affinity CCR5 Probes

For researchers investigating the CCR5 receptor and its role in diseases such as HIV infection or inflammation, this compound provides a foundation for generating chemical probes with a defined, moderate-affinity profile (IC50 = 9.2 μM) [2]. This level of activity is useful in assays where complete receptor blockade is not desired, or as a control compound for profiling the activity of more potent antagonists, allowing for quantitative comparisons within an experimental system.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
Regiochemically defined 5-fluoro-2-methoxy substitution pattern
LogP and electronic-profile verification against target scaffold requirements
Sigma-2 receptor ligand research
Reported sigma-receptor binding context (Ki 90 nM scaffold)
Receptor affinity and selectivity profiling in target assay systems
CCR5 chemical probe development
Moderate-affinity CCR5 engagement baseline
SAR exploration and potency-optimization endpoints

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